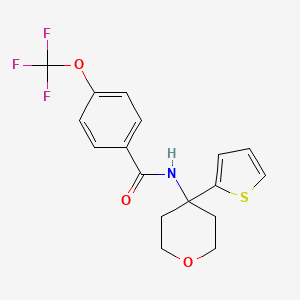![molecular formula C27H25N5O5 B2643967 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923194-99-4](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H25N5O5 and its molecular weight is 499.527. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
α1-Adrenoceptor and 5HT1A-Receptor Interactions
Compounds with structures related to the specified chemical have been designed as bioisosters of previously reported derivatives, showing good to excellent affinities for α1-adrenoceptors with subnanomolar K_i values and nanomolar range affinities for 5HT1A-receptors. These findings suggest potential applications in neurological research and therapeutic development, particularly in modulating receptor activities related to these sites (Romeo et al., 1993).
Antimicrobial Activity
Derivatives structurally similar to the specified compound have shown antibacterial activity, demonstrating potential in addressing microbial resistance and infection control. For instance, compounds synthesized through microwave-assisted techniques have been evaluated for their antibacterial activity, suggesting the relevance of these chemical structures in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Activity
Research on pyridine and thiazolopyrimidine derivatives, including those with structural elements related to the compound , has indicated their potential in anticancer applications. These compounds have been evaluated for their activity against various human cancer cell lines, highlighting the importance of such molecular structures in the design of novel anticancer therapies (Hammam, Sharaf, & El-Hafez, 2001).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is then coupled with 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine to form the final product.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-3-carboxylic acid", "1,3-benzodioxole", "thionyl chloride", "2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine", "triethylamine", "N,N-dimethylformamide", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "The synthesis begins with the conversion of 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-3-carboxylic acid to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with 1,3-benzodioxole in the presence of triethylamine and N,N-dimethylformamide to form 3-(1,3-benzodioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "In a separate reaction, 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine is reacted with sodium bicarbonate in ethyl acetate and water to form the corresponding free base.", "The two intermediates are then coupled together in the presence of triethylamine and N,N-dimethylformamide to form the final product, 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
923194-99-4 |
Molekularformel |
C27H25N5O5 |
Molekulargewicht |
499.527 |
IUPAC-Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H25N5O5/c33-24(30-13-11-29(12-14-30)20-5-2-1-3-6-20)17-31-21-7-4-10-28-25(21)26(34)32(27(31)35)16-19-8-9-22-23(15-19)37-18-36-22/h1-10,15H,11-14,16-18H2 |
InChI-Schlüssel |
FOKFEICGUMBLMW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)N=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



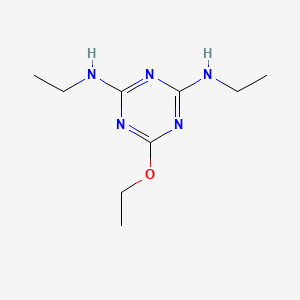
![2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide](/img/structure/B2643887.png)
![2-Oxatricyclo[5.3.0.0,1,5]decan-8-one](/img/structure/B2643891.png)

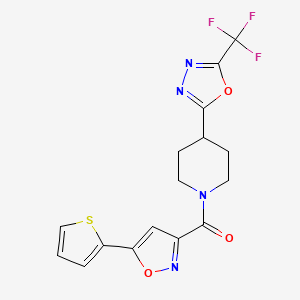

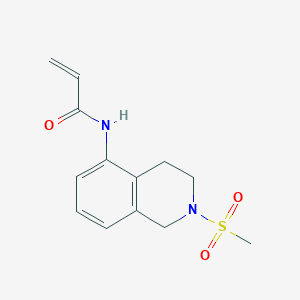
![2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2643896.png)
![(1alpha,5alpha)-4alpha-Bromo-3beta-hydroxybicyclo[3.2.0]heptan-7-one](/img/structure/B2643897.png)
![9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2643899.png)
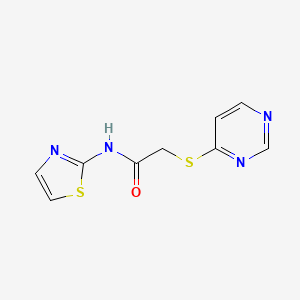
![2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol](/img/structure/B2643901.png)
![N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2643902.png)
